3-Ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-1-carboxamide is a synthetic organic compound belonging to the class of carboxamides. [] It is a derivative of pyrrole, a five-membered aromatic heterocycle. This compound has been investigated for its potential pharmacological activities, particularly related to its ability to modulate specific receptor targets.
3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide, also known as Glimepiride impurity or Glimepiride related compound A, is a synthetic organic compound primarily studied for its pharmaceutical applications. It belongs to the class of pyrrole derivatives and is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its biological activity.
This compound is often encountered in the context of pharmaceutical development, particularly as an impurity in the synthesis of Glimepiride, a medication used to treat type 2 diabetes. Its chemical structure and properties have been documented in various scientific studies and patent filings, indicating its relevance in drug formulation and quality control processes .
3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide is classified as follows:
The synthesis of 3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide typically involves multi-step organic reactions. The key steps include the formation of the pyrrole ring, followed by functionalization to introduce the ethyl and phenylethyl substituents.
One notable method involves the reaction of 3-Ethyl-4-methylpyrrolidin-2-one with a suitable amine derivative under controlled conditions to yield the target compound. The use of organic bases during the reaction can enhance yield and selectivity. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product from by-products .
The molecular structure of 3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide features a pyrrole ring with an ethyl group at position 3, a methyl group at position 4, and a carboxamide functionality attached to a phenylethyl group.
Key structural data includes:
The compound undergoes various chemical reactions typical of amides and pyrroles. These include hydrolysis, acylation, and potential substitution reactions that can modify its functional groups.
For example, hydrolysis of the carboxamide group can yield corresponding acids or amines under acidic or basic conditions. Additionally, reactions involving electrophilic aromatic substitution may occur at the phenyl ring due to its electron-rich nature .
The mechanism of action for 3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide primarily relates to its role as an impurity in Glimepiride formulations. It may influence the pharmacokinetics and pharmacodynamics of the active drug.
Studies suggest that impurities can alter drug absorption rates or efficacy. The specific interactions at the molecular level are still under investigation but may involve binding to similar biological targets as Glimepiride itself .
Key physical properties include:
Property | Value |
---|---|
Melting Point | 105–107 °C |
Density | 1.132 ± 0.06 g/cm³ (predicted) |
Solubility | Slightly soluble in Acetonitrile and Chloroform |
Color | Off-white |
Relevant chemical properties include:
Property | Value |
---|---|
pKa | 12.32 ± 0.60 (predicted) |
Storage Temperature | Refrigeration recommended |
These properties indicate stability under standard conditions but highlight sensitivity to temperature variations .
3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide finds applications primarily in pharmaceutical research and development. Its significance lies in:
The systematic IUPAC name 4-ethyl-3-methyl-5-oxo-N-(2-phenylethyl)-2H-pyrrole-1-carboxamide accurately defines the core structure: a five-membered lactam ring (2,5-dihydro-1H-pyrrole-2-one) with ethyl and methyl substituents at positions 3 and 4, respectively, and a phenethyl carboxamide group at N1 [5]. This nomenclature reflects the compound’s status as a 2,5-dihydro derivative of pyrrole, distinguishing it from fully aromatic pyrrole systems. The molecular formula is consistently identified as C₁₆H₂₀N₂O₂ across sources, with a molecular weight of 272.34 g/mol [1] [2] [4].
Structural characterization reveals several key features:
Spectroscopic identifiers include:
CCC1=C(C)CN(C(=O)NCCc2ccccc2)C1=O
VAQWDIFLYGGQLK-UHFFFAOYSA-N
[7] Table 1: Systematic and Common Nomenclature Variations
Nomenclature Type | Identifier |
---|---|
IUPAC Name | 4-ethyl-3-methyl-5-oxo-N-(2-phenylethyl)-2H-pyrrole-1-carboxamide |
CAS Registry Number | 247098-18-6 |
Synonyms | Glimepiride Impurity 12; 3-Ethyl-4-methyl-2-oxo-N-phenethyl-2,5-dihydro-1H-pyrrole-1-carboxamide; 1-Phenethylaminocarbonyl-3-ethyl-4-methyl-2,5-dihydro-5-pyrrolone |
Chemical Abstracts Index Name | 1H-Pyrrole-1-carboxamide, 3-ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)- |
The compound emerged in the late 1990s as pharmaceutical researchers refined synthetic pathways to third-generation sulfonylureas. Its identification coincided with patent applications for glimepiride (CAS 93479-97-1), where it was initially characterized as Intermediate 12 in Hoechst AG’s manufacturing process [5] [6]. The strategic inclusion of the phenethyl group served dual purposes: it provided a synthetic handle for subsequent sulfonation and urea formation while mimicking structural motifs known to enhance binding to pancreatic β-cell receptors [4].
Deuterated derivatives (e.g., 3-Ethyl-d5 analogues) later entered the market as internal standards for mass spectrometry-based quantification of glimepiride metabolites, highlighting the compound’s enduring analytical utility [3]. Regulatory recognition as "Glimepiride Related Compound A" by pharmacopeial bodies (e.g., Sigma-Aldrich’s designation) cemented its status as a critical reference standard in quality control [8].
This compound serves as the key pyrrolinone precursor in glimepiride synthesis. The manufacturing sequence involves:
Table 2: Commercial Sources and Specifications for Synthetic Intermediates
Supplier | Catalog Number | Purity | Pack Size | Primary Application |
---|---|---|---|---|
TRC Chemicals | E916535 | >95% (HPLC) | 50 mg, 500 mg | Glimepiride impurity reference standard |
LGC Standards | MM0647.17-0025 | Neat | Variable | Drug manufacturing intermediate |
Clearsynth | CS-046188 | Not specified | Custom synthesis | Deuterated analogue production |
Analytical monitoring of this intermediate is crucial during glimepiride production. It is formally designated as "Glimepiride Impurity 12" in quality control protocols, where chromatographic methods (HPLC-UV) track residual levels to ensure final drug substance purity [4] [5]. Specifications typically require the intermediate to constitute <0.15% in glimepiride active pharmaceutical ingredients (APIs), underscoring its importance as a critical process impurity [8].
Reaction Scheme: Glimepiride Synthesis Highlighting Key Intermediate
Pyrrolinone Core + Phenethylamine ↓ 3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide (CAS 247098-18-6) ↓ Sulfonation → Chlorination → Urea Formation ↓ Glimepiride (CAS 93479-97-1)
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9